N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-12-9-17(25)23(18(20-12)22-5-7-27-8-6-22)11-16(24)21-13-3-4-15(26-2)14(19)10-13/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWCZLLEQHVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the dihydropyrimidinyl intermediate: This step involves the cyclization of appropriate precursors to form the dihydropyrimidinyl ring.
Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrimidinyl intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis on the Aromatic Ring
- Target Compound: The phenyl group is substituted with chlorine (position 3) and methoxy (position 4).
- Analogues: N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Praveen et al., 2011): Replaces methoxy with fluorine and substitutes the dihydropyrimidinone core with a naphthyl group. Fluorine’s electronegativity may increase binding affinity, while the naphthyl group adds steric bulk, possibly reducing solubility . N-(4-bromophenyl)-2-(2-thienyl)acetamide (Nogueira et al., 2010): Substitutes chlorine with bromine and replaces the dihydropyrimidinone with a thienyl group. Bromine’s larger atomic radius may alter steric interactions, and the thienyl group introduces sulfur-based electronic effects .
Dihydropyrimidinone Core Modifications
- Target Compound: The dihydropyrimidinone ring is substituted with a methyl group (position 4) and a morpholin-4-yl group (position 2). The morpholine ring enhances solubility due to its hydrophilic nature, while the methyl group contributes to steric stabilization .
- Analogues: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Features a 2-oxomorpholin-3-yl group instead of morpholin-4-yl. The ketone oxygen may increase hydrogen bonding but reduce conformational flexibility compared to the morpholine’s ether linkage . Compounds in EP 4 374 877 A2: Include pyrimidine cores with trifluoromethyl or cyano substituents. These electron-withdrawing groups may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .
Morpholine Ring Variations
- Target Compound: Morpholin-4-yl is directly attached to the dihydropyrimidinone. This substitution is common in kinase inhibitors due to morpholine’s ability to form water-mediated hydrogen bonds .
- Analogues: (4-Methyl-6-trifluoromethyl-pyrimidin-2-yl)-((R)-4-morpholin-2-yl-phenyl)-amine: Substitutes morpholin-4-yl with morpholin-2-yl, altering spatial orientation and hydrogen-bonding capacity. The trifluoromethyl group increases lipophilicity and electron-deficient character . 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: Replaces morpholine with a pyrazolopyrimidine core, introducing nitrogen-rich heterocycles that may enhance π-π stacking interactions .
Structural and Spectroscopic Comparisons
NMR Profiling
- Target Compound : Expected NMR signals include aromatic protons (δ 6.8–7.5 ppm for chloro-methoxyphenyl), acetamide NH (δ ~7.7 ppm), and morpholine protons (δ ~3.5–4.0 ppm).
- Analogues :
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Shows distinct downfield shifts for the acetyl group (δ ~2.14 ppm) and isopropyl protons (δ ~1.21 ppm) .
- N-(3-chloro-4-fluorophenyl) derivatives : Fluorine substituents cause deshielding of adjacent protons, shifting aromatic signals upfield compared to methoxy groups .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 392.8 g/mol. The compound's structure features a chloro-substituted aromatic ring and a dihydropyrimidine core, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₄O₄ |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 1251595-16-0 |
Anticancer Activity
Research indicates that compounds derived from dihydropyrimidines exhibit significant anticancer properties. A study on Mannich bases, which include structural analogs of the target compound, demonstrated potent cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism of action is often attributed to their ability to interfere with DNA synthesis and induce apoptosis.
Case Study: Cytotoxicity Assessment
In a comparative analysis, certain Mannich bases showed cytotoxicity levels that were 2.5 to 5.2 times higher than the standard chemotherapy agent, 5-fluorouracil . This suggests that this compound may possess similar or enhanced efficacy in targeting cancer cells.
Antimicrobial Activity
The antimicrobial properties of compounds containing morpholine and dihydropyrimidine moieties have been documented extensively. These compounds have shown activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
The antimicrobial activity is believed to stem from the ability of these compounds to disrupt microbial cell membranes and inhibit essential metabolic processes. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the aromatic ring or alterations in the dihydropyrimidine structure can significantly influence its potency and selectivity against different biological targets .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
